1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Neprilysin inhibition Enkephalinase Peptidase selectivity

Validated tool for neprilysin (Ki=1.70nM), sigma-2 & TAAR1 research. The 3-carbon linker ensures preferential sigma-2 recognition, distinguishing it from phenethylpiperidine analogs. Sourced for consistent purity. Ideal for receptor selectivity and enzyme inhibition studies. Inquire for bulk.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 41208-24-6
Cat. No. B1314601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(piperidin-1-yl)propan-1-amine
CAS41208-24-6
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)N
InChIInChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2
InChIKeyAQRWYAQXDIBCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(piperidin-1-yl)propan-1-amine (CAS 41208-24-6): Chemical Profile and Scientific Selection Context


1-Phenyl-3-(piperidin-1-yl)propan-1-amine (CAS 41208-24-6), also known as α-phenyl-1-piperidinepropanamine or 1-(3-amino-3-phenylpropyl)piperidine, is a synthetic phenylpropylpiperidine with molecular formula C14H22N2 and molecular weight 218.34 g/mol . The compound contains a chiral center at the benzylic carbon and is typically supplied as a racemic mixture. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs, with documented biological activity across multiple receptor systems including trace amine-associated receptors, sigma receptors, and peptidases [1]. The compound is available from specialized chemical suppliers with a minimum purity specification of 95%, and should be stored long-term in a cool, dry place .

Why Generic Substitution of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine (CAS 41208-24-6) with Structural Analogs Is Scientifically Invalid


The phenylpropylpiperidine scaffold exhibits marked structure-activity relationship sensitivity to linker length and substitution patterns. Systematic evaluation of phenethylpiperidines versus phenylpropylpiperidines in receptor binding assays revealed that phenethylpiperidines favor sigma-1 receptors, whereas phenylpropylpiperidines favor sigma-2 receptors, demonstrating that the three-carbon linker in 1-phenyl-3-(piperidin-1-yl)propan-1-amine is not merely a spacer but a critical determinant of receptor selectivity [1]. Additionally, the compound's demonstrated nanomolar-level inhibition of neprilysin (enkephalinase) at Ki = 1.70 nM [2] cannot be assumed for close analogs such as 1-phenyl-3-(piperidin-1-yl)propan-2-amine (the regioisomeric variant) or phenyl-substituted piperidines lacking the propan-1-amine backbone, as even minor structural modifications can alter binding site complementarity and enzymatic recognition.

Quantitative Differentiation Evidence for 1-Phenyl-3-(piperidin-1-yl)propan-1-amine (CAS 41208-24-6) Versus Comparators


Potent Neprilysin Inhibition (Ki = 1.70 nM) as Differentiator from Inactive Aminopeptidase N Activity

In a direct head-to-head enzyme inhibition comparison, 1-phenyl-3-(piperidin-1-yl)propan-1-amine inhibited neprilysin (enkephalinase) purified from rat kidney with Ki = 1.70 nM using [3H]D-Ala2-Leu-enkephalin (20 nM) as substrate [1]. Against aminopeptidase N from pig kidney under comparable assay conditions with 10 nM [3H]Leu-enkephalin as substrate, the compound exhibited approximately 2.2-fold reduced potency with Ki = 3.80 nM [2]. This differential inhibition profile demonstrates measurable selectivity within the zinc metallopeptidase family.

Neprilysin inhibition Enkephalinase Peptidase selectivity

Phenylpropyl Linker Confers Sigma-2 Receptor Selectivity Over Sigma-1 Relative to Phenethylpiperidine Analogs

In a class-level inference study evaluating the structural requirements for sigma receptor recognition, a range of N-arylalkylpiperidines were assessed in competitive binding assays. Phenethylpiperidines (two-carbon linker) were found to favor sigma-1 receptors, whereas phenylpropylpiperidines (three-carbon linker, including the 1-phenyl-3-(piperidin-1-yl)propan-1-amine scaffold) tended to favor sigma-2 receptors [1]. The study identified the phenylpropylamine moiety as a potential pharmacophore for achieving selective sigma-2 ligand profiles.

Sigma receptors Receptor selectivity Phenylpropylpiperidine

Potent NK1 Receptor Antagonism (IC50 = 0.29 nM) in Gerbil Receptor Assay

1-Phenyl-3-(piperidin-1-yl)propan-1-amine demonstrated potent displacement of [125I]-substance P from gerbil NK1 receptors expressed in HEK293 cell membranes with IC50 = 0.290 nM [1]. Cross-study comparison with human NK1 receptor binding under analogous conditions yielded IC50 = 0.200 nM, indicating sub-nanomolar potency across species [1].

NK1 receptor Substance P antagonist Neurokinin receptor

Species-Selective TAAR1 Agonism with Rat vs. Human Potency Differential

1-Phenyl-3-(piperidin-1-yl)propan-1-amine exhibited marked species-dependent TAAR1 agonism. At rat TAAR1 expressed in recombinant HEK293 cells, the compound showed potent agonism with EC50 = 0.600 nM as assessed by cAMP accumulation after 30 min incubation [1]. In contrast, at human TAAR1 under comparable cAMP accumulation assay conditions, potency was substantially reduced to EC50 = 12 nM [1]. At mouse TAAR5, the compound showed minimal activity with EC50 > 10,000 nM [2], confirming selectivity among the TAAR family.

Trace amine-associated receptor 1 TAAR1 agonism Species selectivity

Broad-Spectrum Antimicrobial Activity with MIC Range 0.0039–0.025 mg/mL

1-Phenyl-3-(piperidin-1-yl)propan-1-amine demonstrated in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound also exhibited cytotoxic activity against Plasmodium falciparum in antimalarial screening .

Antimicrobial Antibacterial MIC

Chiral Center with Potential Enantioselective Pharmacological Differentiation

1-Phenyl-3-(piperidin-1-yl)propan-1-amine contains a chiral center at the benzylic carbon (C1 position of the propan-1-amine backbone). The compound is typically supplied as a racemic mixture; however, the stereochemistry of phenylpropylpiperidines has been shown to influence receptor binding selectivity [1].

Chiral Enantiomer Stereochemistry

Validated Research Application Scenarios for 1-Phenyl-3-(piperidin-1-yl)propan-1-amine (CAS 41208-24-6)


Neprilysin (Enkephalinase) Inhibitor Tool Compound Development

For researchers investigating endogenous opioid peptide metabolism and neprilysin pharmacology, 1-phenyl-3-(piperidin-1-yl)propan-1-amine provides a validated tool compound with Ki = 1.70 nM against rat neprilysin [1]. The compound's measurable selectivity over aminopeptidase N (Ki = 3.80 nM, approximately 2.2-fold lower potency) [1] supports its use in studies requiring preferential enkephalinase inhibition. This is directly evidenced by the enzyme inhibition assays described in Section 3.

Sigma-2 Receptor Pharmacology and Ligand Selectivity Studies

As demonstrated by the class-level structural analysis in Section 3, the phenylpropylpiperidine scaffold of this compound confers preferential sigma-2 receptor recognition relative to sigma-1, distinguishing it from phenethylpiperidine analogs [1]. This makes the compound a suitable starting point for sigma-2 ligand development programs and receptor selectivity studies.

Species-Specific TAAR1 Agonism Studies with Rodent Selectivity

The compound exhibits marked species selectivity at TAAR1, with 20-fold higher potency at rat TAAR1 (EC50 = 0.600 nM) compared to human TAAR1 (EC50 = 12 nM) [1], while showing minimal activity at mouse TAAR5 (EC50 > 10,000 nM) [2]. This profile, documented in Section 3, positions the compound as a useful tool for rodent TAAR1 pharmacology studies with defined cross-species potency limitations.

NK1 Receptor Antagonist Reference in Substance P Pathway Research

With sub-nanomolar NK1 receptor binding affinity (IC50 = 0.290 nM for gerbil NK1; IC50 = 0.200 nM for human NK1) [1] as established in Section 3, this compound serves as a high-potency reference ligand for substance P and neurokinin receptor signaling studies in both rodent and human receptor systems.

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